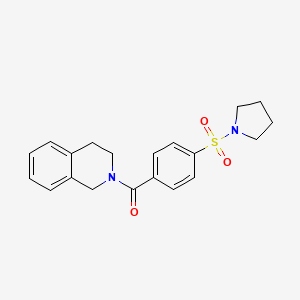

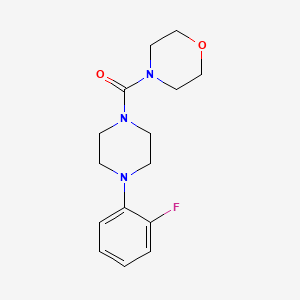

![molecular formula C24H28N4O6 B2849080 (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-isopropoxyphenyl)methanone oxalate CAS No. 1351661-88-5](/img/structure/B2849080.png)

(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-isopropoxyphenyl)methanone oxalate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a common motif in many pharmaceuticals and therapeutic drugs due to its wide range of biological activities .

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the reaction of o-phenylenediamine with carboxylic acids in the presence of a strong dehydrating agent . The reaction probably proceeds via a mechanism of cyclocondensation .Molecular Structure Analysis

The benzimidazole nucleus is an important pharmacophore in drug discovery, being a good bioisostere of naturally occurring nucleotides . It can interact with proteins and enzymes, hence, it has been extensively utilized as a drug scaffold in medicinal chemistry .Chemical Reactions Analysis

The benzimidazole moiety can undergo various chemical reactions due to the presence of multiple reactive sites. For example, benzimidazole can react with maleic anhydride to yield α,β-unsaturated carboxylic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can vary widely depending on their specific structure. For example, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde in high yield .科学的研究の応用

Antimicrobial Activity

Benzimidazole derivatives are known for their antimicrobial properties. They can be designed to target a variety of pathogens, including bacteria, viruses, and fungi. The presence of the benzimidazole moiety enhances the compound’s ability to interfere with the microbial cell’s vital processes, leading to its death .

Antitumor and Anticancer Agents

Compounds with a benzimidazole nucleus have shown promise in the treatment of cancer. They can act as inhibitors of cancer cell growth and induce apoptosis in tumor cells. This is achieved through the disruption of cell division and DNA replication in malignant cells .

Anti-inflammatory Properties

The anti-inflammatory potential of benzimidazole derivatives makes them suitable for the treatment of chronic inflammatory diseases. They can modulate the body’s immune response and reduce inflammation, providing relief from symptoms associated with conditions like arthritis .

Antihypertensive Effects

Benzimidazole compounds can exhibit antihypertensive effects by acting on the cardiovascular system. They may work by relaxing blood vessels and reducing the force of heart contractions, thereby lowering blood pressure .

Proton Pump Inhibition

Some benzimidazole derivatives are used as proton pump inhibitors (PPIs). They can reduce the production of stomach acid by blocking the enzyme system of gastric proton pumps. This makes them effective in treating conditions like gastroesophageal reflux disease (GERD) and peptic ulcers .

Anthelmintic Activity

These compounds can also serve as anthelmintics, which are drugs that expel parasitic worms (helminths) from the body. They work by affecting the energy metabolism of the worms, leading to their paralysis and death .

Antiviral Applications

Benzimidazole derivatives have shown potential as antiviral agents. They can inhibit the replication of viruses within host cells, making them a possible treatment option for viral infections .

Enzyme and Protein Interaction

Due to their structural similarity to nucleotides, benzimidazole compounds can interact with various enzymes and proteins. This interaction can be exploited to modulate biological pathways and treat diseases at the molecular level .

作用機序

Target of Action

It is known that benzimidazole derivatives have a multitude of interesting pharmacological activity, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity . Therefore, the compound’s primary targets could be proteins or enzymes involved in these biological processes.

Mode of Action

Benzimidazole derivatives are known to interact with proteins and enzymes, which could lead to changes in cellular processes . The benzimidazole nucleus is an important pharmacophore in drug discovery, being a good bioisostere of naturally occurring nucleotides . This suggests that the compound could interact with its targets in a similar manner to naturally occurring nucleotides.

Biochemical Pathways

Given the wide range of biological activities associated with benzimidazole derivatives, it is likely that multiple biochemical pathways could be affected .

Result of Action

Given the wide range of biological activities associated with benzimidazole derivatives, it is likely that the compound could have various effects at the molecular and cellular level .

将来の方向性

The benzimidazole nucleus is an important pharmacophore in drug discovery, and research into new benzimidazole derivatives with therapeutic potential is ongoing . Future directions may include the development of new synthetic routes, exploration of different biological activities, and optimization of existing structures for improved efficacy and safety .

特性

IUPAC Name |

[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-(4-propan-2-yloxyphenyl)methanone;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O2.C2H2O4/c1-16(2)28-18-9-7-17(8-10-18)22(27)26-13-11-25(12-14-26)15-21-23-19-5-3-4-6-20(19)24-21;3-1(4)2(5)6/h3-10,16H,11-15H2,1-2H3,(H,23,24);(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNQQDSOVYCIVQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=NC4=CC=CC=C4N3.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N4O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

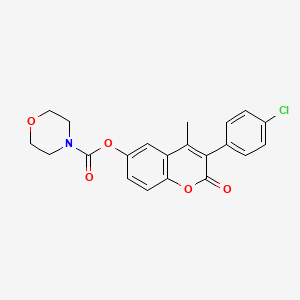

![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)cyclopropanesulfonamide](/img/structure/B2848998.png)

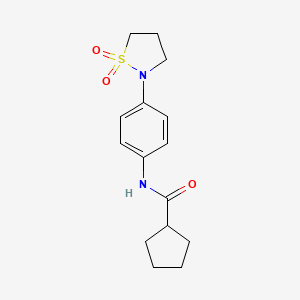

![2-(3-[1,1'-biphenyl]-4-yl-1H-pyrazol-1-yl)-1-ethanol](/img/structure/B2849000.png)

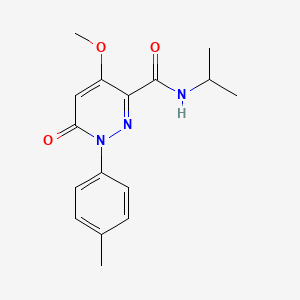

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2849007.png)

![7-chloro-N-(3,5-dimethoxyphenyl)-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2849012.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(cyclohexanecarboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2849014.png)

![N-[(3-Methylsulfonylphenyl)-phenylmethyl]oxirane-2-carboxamide](/img/structure/B2849016.png)